Phenanthrene-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

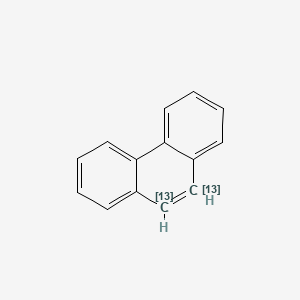

Structure

3D Structure

Properties

IUPAC Name |

phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i9+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPNZTXNASCQKK-OJJJIBSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[13CH]=[13CH]C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745679 | |

| Record name | (9,10-~13~C_2_)Phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334973-64-7 | |

| Record name | (9,10-~13~C_2_)Phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 334973-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Phenanthrene-¹³C₂ in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant and a structural motif in various pharmacologically active compounds. Understanding its environmental fate, metabolic pathways, and accurate quantification in complex matrices is paramount for toxicological assessment and drug development. The use of stable isotope-labeled phenanthrene, particularly Phenanthrene-¹³C₂, has become an indispensable tool in these research areas. This technical guide provides an in-depth overview of the applications of Phenanthrene-¹³C₂, detailing experimental protocols and presenting key quantitative data.

Core Applications of Phenanthrene-¹³C₂ in Research

Phenanthrene-¹³C₂ serves three primary functions in scientific research: as a tracer in environmental fate and metabolism studies, and as an internal standard for precise quantification in analytical chemistry.

Environmental Fate and Bioremediation Studies

In environmental science, Phenanthrene-¹³C₂ is instrumental in elucidating the biodegradation and transformation of phenanthrene in contaminated ecosystems, such as soil and sediment. By introducing a known amount of ¹³C-labeled phenanthrene, researchers can trace its path and fate with high specificity.

Key applications include:

-

Tracking Biotransformation: Monitoring the conversion of phenanthrene into its various metabolites by microorganisms.

-

Mineralization Studies: Quantifying the ultimate degradation of phenanthrene to ¹³CO₂.

-

Residue Analysis: Determining the incorporation of carbon from phenanthrene into microbial biomass and soil-bound residues.[1]

These studies are crucial for developing and evaluating bioremediation strategies for PAH-contaminated sites.

Metabolism and Toxicokinetic Investigations

In toxicology and pharmacology, Phenanthrene-¹³C₂ is used to investigate the metabolic pathways of phenanthrene in living organisms, including humans. The stable isotope label allows for the differentiation of administered phenanthrene and its metabolites from endogenous and other environmental sources.

Research in this area focuses on:

-

Metabolite Identification: Identifying and quantifying key metabolites such as hydroxyphenanthrenes (phenanthrols) and dihydrodiols.[2]

-

Pathway Elucidation: Differentiating between metabolic activation pathways, which can lead to carcinogenic intermediates, and detoxification pathways.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of phenanthrene and related compounds.

These investigations are vital for assessing the carcinogenic potential of PAHs and for understanding the metabolism of drugs containing the phenanthrene scaffold.

Internal Standard for Analytical Quantification

The most widespread application of Phenanthrene-¹³C₂ is as an internal standard in analytical methods, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][4] Due to its chemical and physical similarity to native phenanthrene, Phenanthrene-¹³C₂ co-behaves with the analyte of interest throughout the analytical process, from sample extraction and cleanup to chromatographic separation and detection.

The advantages of using Phenanthrene-¹³C₂ as an internal standard include:

-

Correction for Matrix Effects: Compensating for signal suppression or enhancement caused by other components in the sample matrix.

-

Compensation for Procedural Losses: Correcting for analyte losses during sample preparation steps like extraction and purification.

-

Improved Accuracy and Precision: Leading to more reliable and reproducible quantitative results.

Notably, ¹³C-labeled standards are often preferred over deuterated (²H-labeled) standards because they are less susceptible to isotopic exchange, which can compromise analytical accuracy.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Phenanthrene-¹³C₂ and the analysis of phenanthrene in various research contexts.

Table 1: Method Detection Limits (MDLs) for Phenanthrene Analysis in Different Matrices

| Matrix | Analytical Method | Detection Limit | Reference |

| Water | ID-HRMS with ¹³C-labeled standards | <1 ng/L | [3] |

| Tissue | ID-HRMS with ¹³C-labeled standards | <0.3 ng/g | [3] |

| Urine/Blood | GC-MS | 0.5 - 2.5 ng/mL | |

| Milk | GC-MS | 2.3 - 5.1 ng/mL | |

| Tissue | GC-MS | 1.9 - 8.0 ng/g |

Table 2: Recovery Rates of Phenanthrene using Different Extraction Methods

| Extraction Method | Matrix | Recovery Rate (%) | Reference |

| Accelerated Solvent Extraction | Soil | 86.7 - 116.2 | [5][6] |

| Solid-Phase Extraction (C18) | Water | 96.3 | [7] |

| Solid-Phase Extraction | Herbal Medicines | 52.5 - 119 | [8] |

| Base Saponification and Hexane Extraction | Tissue | 86 - 121 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Phenanthrene-¹³C₂.

Protocol 1: Analysis of Phenanthrene in Environmental Soil Samples using GC-MS with Phenanthrene-¹³C₂ as an Internal Standard

1. Sample Preparation and Extraction:

-

Sample Collection and Homogenization: Collect soil samples and homogenize them to ensure uniformity.

-

Spiking with Internal Standard: Accurately weigh a subsample of soil (e.g., 10 g) and spike it with a known amount of Phenanthrene-¹³C₂ solution.

-

Accelerated Solvent Extraction (ASE):

-

Concentration: Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

2. Sample Cleanup (if necessary):

-

Solid-Phase Extraction (SPE):

-

Condition a silica gel or Florisil SPE cartridge.

-

Load the concentrated extract onto the cartridge.

-

Wash with a non-polar solvent (e.g., hexane) to remove interfering compounds.

-

Elute the PAHs with a more polar solvent or solvent mixture (e.g., hexane:methylene chloride).

-

-

Gel Permeation Chromatography (GPC): For samples with high lipid content, GPC can be used to remove macromolecules.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Inlet: Splitless mode at 280°C.

-

Oven Temperature Program: 60°C (hold for 1 min), ramp to 300°C at 10°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Phenanthrene: m/z 178 (quantification), 179, 176 (qualifier).

-

Phenanthrene-¹³C₂: m/z 180 (quantification).

-

-

4. Quantification:

-

Calculate the concentration of native phenanthrene based on the ratio of the peak area of the analyte to the peak area of the Phenanthrene-¹³C₂ internal standard, using a calibration curve prepared with standards of known concentrations.

Protocol 2: Analysis of Phenanthrene Metabolites in Urine

1. Sample Preparation:

-

Enzymatic Hydrolysis:

-

Take a urine sample (e.g., 5 mL) and adjust the pH to 5.0 with acetate buffer.

-

Add β-glucuronidase/arylsulfatase to deconjugate the metabolites.

-

Incubate at 37°C for at least 4 hours or overnight.

-

-

Spiking with Internal Standard: Spike the hydrolyzed urine sample with a known amount of a suitable ¹³C-labeled phenanthrol or dihydrodiol internal standard.

2. Solid-Phase Extraction (SPE):

-

Cartridge: Use a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).

-

Conditioning: Condition the cartridge with methanol followed by water.

-

Sample Loading: Load the hydrolyzed urine sample onto the cartridge.

-

Washing: Wash the cartridge with water or a weak organic solvent to remove polar interferences.

-

Elution: Elute the metabolites with a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture with ethyl acetate).

3. Derivatization (for GC-MS analysis):

-

Evaporate the eluate to dryness.

-

Reconstitute in a small volume of solvent and add a silylating agent (e.g., BSTFA with 1% TMCS).

-

Heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the hydroxylated metabolites.

4. LC-MS/MS or GC-MS Analysis:

-

Analyze the derivatized (for GC-MS) or underivatized (for LC-MS) extract using appropriate chromatographic and mass spectrometric conditions to separate and detect the various phenanthrene metabolites.

-

Quantify the metabolites using the internal standard method as described in Protocol 1.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Phenanthrene-¹³C₂.

Caption: Generalized experimental workflow for PAH analysis using Phenanthrene-¹³C₂.

Caption: Tracing phenanthrene metabolism with ¹³C-labeled compounds.

Caption: Logic of quantification using an internal standard like Phenanthrene-¹³C₂.

References

- 1. benchchem.com [benchchem.com]

- 2. Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]

- 4. Problems of PAH quantification by GC-MS method using isotope-labelled standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analiticaweb.com.br [analiticaweb.com.br]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. obrnutafaza.hr [obrnutafaza.hr]

- 8. researchgate.net [researchgate.net]

Phenanthrene-13C2 CAS number and molecular weight

An In-depth Technical Guide to Phenanthrene-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a stable isotope-labeled form of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH). This document is intended for use by researchers, scientists, and professionals in drug development and environmental science who utilize labeled compounds for tracing and metabolic studies.

Core Compound Data

This compound is a critical tool in analytical and research settings for the accurate quantification and study of phenanthrene's metabolic and environmental fate. The incorporation of two carbon-13 atoms provides a distinct mass signature, allowing it to be differentiated from its naturally abundant C12 counterpart.

Table 1: Quantitative Data for this compound

| Property | Value | Citation |

| CAS Number | 334973-64-7 | |

| Molecular Weight | 180.21 g/mol | |

| Chemical Formula | 13C2C12H10 |

Experimental Protocols

The use of 13C-labeled phenanthrene is central to studies investigating its metabolism, environmental degradation, and interaction with biological systems. Below are detailed methodologies for key experiments cited in the literature.

Metabolic Tracing in Biological Systems

Stable isotope labeling is invaluable for metabolic tracing studies. By introducing a 13C-labeled substrate into a biological system, researchers can track the carbon atoms through various metabolic pathways.

Experimental Workflow: Isotope Ratio Monitoring-Gas Chromatography-Mass Spectrometry (IRM-GC-MS)

This technique is employed to trace the transformation of labeled compounds in complex matrices like soil or biological tissues.

-

Sample Preparation : Soil or tissue samples are incubated with this compound. Following incubation, samples are extracted to isolate phenanthrene and its metabolites.

-

Derivatization : The extracted compounds are often derivatized to improve their chromatographic properties and thermal stability for GC analysis.

-

GC-MS Analysis : The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the different compounds in the mixture.

-

Isotope Ratio Monitoring : The mass spectrometer is set to monitor the specific mass-to-charge ratios corresponding to the 13C-labeled and unlabeled fragments of phenanthrene and its metabolites. This allows for the precise measurement of the incorporation of 13C into various metabolic products.

-

Data Analysis : The data is analyzed to determine the flux of phenanthrene through different metabolic pathways and to identify novel metabolites.

Environmental Fate and Bioremediation Studies

13C-labeled phenanthrene is used to study its degradation and transformation in environmental matrices such as soil and water. These studies are crucial for understanding the natural attenuation of PAHs and for developing bioremediation strategies.

Experimental Protocol: Soil Bioreactor Incubation

-

Bioreactor Setup : A closed bioreactor is prepared with contaminated soil.

-

Incubation : [1-13C]-phenanthrene is introduced into the bioreactor to study its flux and biotransformation.

-

Monitoring Mineralization : The production of 13CO2 is monitored over time as an indicator of phenanthrene mineralization.[1]

-

Extraction and Analysis : Extractable phenanthrene and its metabolites are measured using GC-MS.

-

Bound Residue Analysis : The transformation of the 13C-label into non-extractable soil-bound residues is determined by carbon isotopic measurements.[1]

-

Structural Characterization : Selective chemical degradation reactions are used to cleave xenobiotic subunits from the soil matrix, followed by IRM-GC-MS to identify and characterize the 13C-labeled products.[1]

Signaling Pathways

Phenanthrene is known to interact with several key signaling pathways in mammalian cells, leading to a range of biological effects. The toxicity of many PAHs is mediated through these pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that is a key mediator of the toxic effects of many PAHs.

PI3K/AKT and NF-κB Signaling Pathways

Low molecular weight PAHs like phenanthrene can induce inflammation in cells through the activation of the PI3K/AKT and NF-κB signaling pathways.

Constitutive Androstane Receptor (CAR) Signaling Pathway

Phenanthrene can activate the nuclear receptor CAR, leading to the induction of drug-metabolizing enzymes and potential hepatotoxicity.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Phenanthrene-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for Phenanthrene-¹³C₂, specifically labeled at the 9 and 10 positions. It includes detailed experimental protocols for its synthesis and the analytical methodologies for the determination of its isotopic purity. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and other fields where isotopically labeled compounds are utilized as internal standards or tracers.

Synthesis of Phenanthrene-9,10-¹³C₂

The synthesis of Phenanthrene-9,10-¹³C₂ can be achieved through a two-step process commencing with a ¹³C-labeled benzaldehyde derivative. The key steps involve the formation of a ¹³C₂-labeled biphenyl precursor via an Ullmann coupling reaction, followed by an intramolecular McMurry coupling to yield the final phenanthrene ring system.

Step 1: Synthesis of 2,2'-Biphenyldicarboxaldehyde-[formyl-¹³C₂]

The initial step focuses on the synthesis of the crucial intermediate, 2,2'-biphenyldicarboxaldehyde, with both aldehyde carbons labeled with ¹³C. This is accomplished through a copper-catalyzed Ullmann coupling of a ¹³C-labeled 2-bromobenzaldehyde.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert argon atmosphere, add copper powder (2.5 equivalents), 2-bromobenzaldehyde-[formyl-¹³C] (1.0 equivalent), and anhydrous dimethylformamide (DMF).

-

Reaction Execution: Heat the stirred suspension to 150-170 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. Filter the mixture to remove the copper residue and wash the solid with ethyl acetate. The filtrate is then washed with a saturated aqueous solution of ammonium chloride, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2,2'-biphenyldicarboxaldehyde-[formyl-¹³C₂].

Step 2: Intramolecular McMurry Coupling to Phenanthrene-9,10-¹³C₂

The final ring closure to form the phenanthrene skeleton is achieved via an intramolecular McMurry coupling reaction of the ¹³C₂-labeled dialdehyde. This reaction utilizes a low-valent titanium reagent to reductively couple the two aldehyde groups.

Experimental Protocol:

-

Preparation of the Low-Valent Titanium Reagent: In a separate flame-dried Schlenk flask under argon, add zinc dust (4.0 equivalents) and titanium tetrachloride (2.0 equivalents) to anhydrous tetrahydrofuran (THF) at 0 °C. The mixture is stirred and gently refluxed for 2 hours to generate the active low-valent titanium species.

-

Coupling Reaction: A solution of 2,2'-biphenyldicarboxaldehyde-[formyl-¹³C₂] (1.0 equivalent) in anhydrous THF is added dropwise to the refluxing suspension of the low-valent titanium reagent.

-

Reaction Monitoring and Quenching: The reaction is refluxed for an additional 8-12 hours and monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of aqueous potassium carbonate solution.

-

Extraction and Purification: The mixture is stirred for another hour and then filtered through a pad of Celite. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford Phenanthrene-9,10-¹³C₂ as a white solid.

Quantitative Data Summary

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Ullmann Coupling | 2-bromobenzaldehyde-[formyl-¹³C] | 2,2'-Biphenyldicarboxaldehyde-[formyl-¹³C₂] | 50-60 |

| 2 | McMurry Coupling | 2,2'-Biphenyldicarboxaldehyde-[formyl-¹³C₂] | Phenanthrene-9,10-¹³C₂ | 70-80 |

Isotopic Purity Analysis

The determination of the isotopic purity of the synthesized Phenanthrene-9,10-¹³C₂ is critical for its application as an internal standard. The two primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining isotopic enrichment by accurately measuring the mass-to-charge ratio of the molecular ions.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of Phenanthrene-9,10-¹³C₂ in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI or electron ionization - EI).

-

Data Acquisition: Acquire the mass spectrum in full scan mode over a mass range that includes the molecular ions of the unlabeled (M), singly labeled (M+1), and doubly labeled (M+2) phenanthrene.

-

Data Analysis: Determine the relative intensities of the ion peaks corresponding to the different isotopic species. The isotopic purity is calculated by correcting for the natural abundance of ¹³C in the unlabeled portion of the molecule. The percentage of the M+2 peak relative to the sum of the M, M+1, and M+2 peaks gives the isotopic enrichment.

Isotopic Purity Data (HRMS)

| Isotopic Species | Theoretical m/z | Observed m/z | Relative Intensity (%) |

| Unlabeled (M) | 178.0783 | 178.0781 | < 0.5 |

| Singly Labeled (M+1) | 179.0816 | 179.0815 | < 1.0 |

| Doubly Labeled (M+2) | 180.0850 | 180.0849 | > 98.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides direct evidence of the position and extent of ¹³C labeling.

Experimental Protocol:

-

Sample Preparation: Dissolve a sufficient amount of Phenanthrene-9,10-¹³C₂ in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay and inverse-gated proton decoupling to ensure accurate integration of the signals.

-

Data Analysis: In the ¹³C NMR spectrum of Phenanthrene-9,10-¹³C₂, the signals for the labeled carbons (C9 and C10) will be significantly enhanced. The isotopic purity can be estimated by comparing the integral of the enriched signals to those of the natural abundance signals of the other carbons in the molecule. The presence of ¹³C-¹³C coupling can also be observed, further confirming the adjacent labeling.

¹³C NMR Data

| Carbon Position | Unlabeled Phenanthrene (δ, ppm) | Phenanthrene-9,10-¹³C₂ (δ, ppm) | Signal Intensity |

| C-1, C-8 | ~128.7 | ~128.7 | Normal |

| C-2, C-7 | ~126.7 | ~126.7 | Normal |

| C-3, C-6 | ~126.7 | ~126.7 | Normal |

| C-4, C-5 | ~122.7 | ~122.7 | Normal |

| C-4a, C-4b | ~131.8 | ~131.8 | Normal |

| C-8a, C-10a | ~130.2 | ~130.2 | Normal |

| C-9, C-10 | ~127.0 | ~127.0 | Highly Enhanced |

Visualized Workflows

The following diagrams illustrate the synthetic pathway and the analytical workflow for isotopic purity determination.

Caption: Synthetic pathway for Phenanthrene-9,10-¹³C₂.

Caption: Workflow for isotopic purity analysis.

Phenanthrene-¹³C₂: A Technical Guide to Safe Handling and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, handling protocols, and experimental methodologies for Phenanthrene-¹³C₂, a crucial tool in metabolism, toxicological, and environmental research. This document is intended for professionals in research and drug development who are familiar with laboratory safety procedures.

Safety Data Sheet and Hazard Information

Phenanthrene-¹³C₂, like its unlabeled counterpart, is a polycyclic aromatic hydrocarbon (PAH) and requires careful handling due to its potential health and environmental hazards. The isotopic labeling does not significantly alter its chemical reactivity or toxicity.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Phenanthrene. Data for Phenanthrene-¹³C₂ is expected to be comparable, with a slight increase in molecular weight.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀ | [1] |

| Molecular Weight | 178.23 g/mol (unlabeled) | [1] |

| Appearance | Colorless to white crystalline solid | [1] |

| Melting Point | 98-101 °C | [2] |

| Boiling Point | 340 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like toluene, benzene, and chloroform | [1][2] |

| Vapor Pressure | 1 mm Hg at 118.3 °C | [3] |

Toxicological Data

Phenanthrene is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory tract.[4][5] It is also very toxic to aquatic life with long-lasting effects.[5]

| Hazard Classification | Description | GHS Pictograms |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | GHS07 (Exclamation Mark) |

| Skin Irritation (Category 2) | Causes skin irritation. | GHS07 (Exclamation Mark) |

| Eye Irritation (Category 2A) | Causes serious eye irritation. | GHS07 (Exclamation Mark) |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation. | GHS07 (Exclamation Mark) |

| Hazardous to the aquatic environment, acute hazard (Category 1) | Very toxic to aquatic life. | GHS09 (Environment) |

| Hazardous to the aquatic environment, long-term hazard (Category 1) | Very toxic to aquatic life with long lasting effects. | GHS09 (Environment) |

Handling and Safety Precautions

Proper handling and storage are critical to minimize exposure and environmental contamination.

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Lab Coat: A standard laboratory coat should be worn.

-

Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.[3]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound or preparing stock solutions.

Storage

-

Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents.[3]

Spills and Waste Disposal

-

Spills: In case of a spill, avoid generating dust. Moisten the spilled material with a suitable solvent (e.g., toluene) and collect it with an absorbent material. Place the waste in a sealed, labeled container for hazardous waste disposal.

-

Waste Disposal: Dispose of all waste containing Phenanthrene-¹³C₂, including contaminated labware and solutions, as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.

Experimental Protocols

The following are detailed methodologies for key experiments involving Phenanthrene-¹³C₂.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of Phenanthrene-¹³C₂ for use in various assays.

Materials:

-

Phenanthrene-¹³C₂ solid

-

Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent (e.g., toluene, acetone)

-

Glass vials with Teflon-lined caps

-

Analytical balance

-

Vortex mixer

Procedure:

-

Under a chemical fume hood, accurately weigh the desired amount of Phenanthrene-¹³C₂ solid into a clean, dry glass vial.

-

Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).

-

Securely cap the vial and vortex until the solid is completely dissolved.

-

Store the stock solution at -20°C, protected from light.

In Vitro Metabolism Study using Liver Microsomes

Objective: To investigate the metabolism of Phenanthrene-¹³C₂ by liver enzymes.

Materials:

-

Pooled human or animal liver microsomes

-

Phenanthrene-¹³C₂ stock solution

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Incubator/shaking water bath

-

Acetonitrile (ice-cold)

-

Centrifuge

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding Phenanthrene-¹³C₂ from the stock solution to a final concentration of interest (e.g., 1 µM).

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant for analysis of metabolites by LC-MS/MS.

Cell Culture Experiment: Assessing Cellular Uptake and Metabolism

Objective: To determine the uptake and metabolic fate of Phenanthrene-¹³C₂ in a cell culture model.

Materials:

-

Cultured cells of interest (e.g., HepG2)

-

Complete cell culture medium

-

Phenanthrene-¹³C₂ stock solution

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Methanol (ice-cold)

-

Centrifuge

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

-

Prepare the treatment medium by diluting the Phenanthrene-¹³C₂ stock solution in complete cell culture medium to the desired final concentration.

-

Remove the existing medium from the cells and replace it with the treatment medium.

-

Incubate the cells for the desired time points.

-

At each time point, aspirate the treatment medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold methanol to the plate to quench metabolic activity and lyse the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris.

-

Analyze the supernatant for parent compound and metabolites.

Analysis of Phenanthrene-¹³C₂ and its Metabolites by LC-MS/MS

Objective: To separate and quantify Phenanthrene-¹³C₂ and its metabolites from biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

Typical LC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the parent compound and its more polar metabolites.

-

Flow Rate: Dependent on the column dimensions.

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for Phenanthrene-¹³C₂ and its expected metabolites need to be determined and optimized. The +2 Da mass shift of the ¹³C₂-labeled parent compound and its metabolites will be used to distinguish them from endogenous or unlabeled compounds.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to Phenanthrene-¹³C₂ research.

General Handling and Experimental Workflow

Caption: General workflow for handling and experimentation with Phenanthrene-¹³C₂.

Simplified Metabolic Activation Pathway of Phenanthrene

Caption: Simplified metabolic activation pathway of Phenanthrene via the diol-epoxide route.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-Accelerator Mass Spectrometry following oral microdosing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Phenanthrene-13C2 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Phenanthrene-13C2 in various organic solvents. Given that the isotopic labeling with Carbon-13 has a negligible effect on the physicochemical properties of the molecule, the solubility data for unlabeled phenanthrene is presented as a reliable proxy for this compound. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of phenanthrene, and by extension this compound, has been determined in a range of common organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Organic Solvent | Solubility | Temperature |

| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL[1] | Not Specified |

| Dimethylformamide (DMF) | ~ 30 mg/mL[1] | Not Specified |

| Ethanol | ~ 20 mg/mL[1] | Not Specified |

| 95% Ethanol (boiling) | 100 mg/mL (1 g in 10 mL)[2] | Boiling Point |

| 95% Ethanol (cold) | 16.7 mg/mL (1 g in 60 mL)[2] | Not Specified |

| Absolute Ethanol | 40 mg/mL (1 g in 25 mL)[2] | Not Specified |

| Toluene | 416.7 mg/mL (1 g in 2.4 mL)[2] | Not Specified |

| Carbon Tetrachloride | 416.7 mg/mL (1 g in 2.4 mL)[2] | Not Specified |

| Benzene | 500 mg/mL (1 g in 2 mL)[2] | Not Specified |

| Carbon Disulfide | 1000 mg/mL (1 g in 1 mL)[2] | Not Specified |

| Diethyl Ether | 303 mg/mL (1 g in 3.3 mL)[2] | Not Specified |

| Acetone | Soluble[2] | Not Specified |

| Glacial Acetic Acid | Soluble[2] | Not Specified |

Note: The term "soluble" indicates that the substance dissolves in the solvent, but quantitative data was not specified in the cited sources. The solubility of phenanthrene is generally low in water.[3][4]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

2.1. Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (e.g., ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector, or a Gas Chromatography-Mass Spectrometry (GC/MS) system.[5]

-

Reference standard of this compound for calibration

2.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating any solid particles, it is crucial to take the sample from the upper part of the solution. Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or GC/MS method to determine the concentration of this compound.[6] A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

2.3. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Analytical Steps

The analytical process for quantifying this compound in a prepared sample follows a logical sequence from sample introduction to data analysis.

Caption: Logical flow of the analytical quantification of dissolved this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Phenanthrene - Wikipedia [en.wikipedia.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Phenanthrene-¹³C Isotope Standards for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Phenanthrene-¹³C labeled internal standards. These standards are crucial for accurate quantification in various analytical applications, particularly in environmental monitoring, food safety, and toxicological studies. This document details available standards, their suppliers, and a representative experimental protocol for their use in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Introduction to Isotope Dilution Mass Spectrometry

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a common environmental pollutant monitored by regulatory bodies worldwide. Accurate and precise quantification of phenanthrene in complex matrices like soil, water, and biological tissues is essential for risk assessment. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for such analyses. This technique utilizes a known amount of an isotopically labeled version of the analyte (in this case, Phenanthrene-¹³C) as an internal standard. This standard is added to the sample at the beginning of the sample preparation process. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard in the final extract, the initial concentration of the analyte in the sample can be determined with high accuracy and precision, correcting for any procedural inconsistencies.

Commercial Suppliers of Phenanthrene-¹³C Standards

Several reputable suppliers offer Phenanthrene-¹³C labeled standards. The choice of standard will depend on the specific analytical requirements, such as the desired level of isotopic enrichment and the physical form of the standard. Below is a summary of commercially available standards.

| Supplier | Product Name | CAS Number | Isotopic Purity | Form |

| Sigma-Aldrich | Phenanthrene-9,10-¹³C₂ | 334973-64-7 | 99 atom % ¹³C | Solid |

| Cambridge Isotope Laboratories, Inc. | Phenanthrene (¹³C₆, 99%) 100 µg/mL in nonane | 1189955-53-0 | 99% | Solution |

| LGC Standards | Phenanthrene (¹³C₆, 99%) 100 µg/mL in Nonane | 1189955-53-0 | 99% | Solution |

Experimental Protocol: Quantification of Phenanthrene in Soil by GC-MS using a ¹³C-Labeled Internal Standard

This protocol provides a representative method for the extraction and analysis of phenanthrene in soil samples using a Phenanthrene-¹³C labeled internal standard. This method is based on established environmental analysis protocols.[1][2][3]

Sample Preparation and Extraction

-

Sample Homogenization : Homogenize the soil sample to ensure uniformity.

-

Spiking with Internal Standard : Weigh approximately 10 g of the homogenized soil sample into a clean extraction vessel. Accurately add a known amount of the Phenanthrene-¹³C internal standard solution.

-

Extraction : Add an appropriate extraction solvent, such as a mixture of hexane and acetone (1:1, v/v), to the soil sample.[1] Perform extraction using a technique such as sonication for 15-30 minutes or mechanical shaking.[1][3]

-

Centrifugation and Collection : Centrifuge the sample to separate the solvent from the soil particles. Carefully collect the supernatant (the solvent extract).

-

Repeat Extraction : Repeat the extraction process on the soil residue two more times, combining all the solvent extracts.

Extract Cleanup

-

Sulfur Removal (if necessary) : If elemental sulfur is expected to be present in the sample, add activated copper to the combined extract to remove it.

-

Concentration : Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a gentle stream of nitrogen or a rotary evaporator.

-

Solid-Phase Extraction (SPE) Cleanup : Condition a silica gel or Florisil SPE cartridge with the extraction solvent. Pass the concentrated extract through the cartridge. Elute the phenanthrene-containing fraction with an appropriate solvent mixture. This step helps to remove interfering compounds from the sample matrix.

GC-MS Analysis

-

Instrument Setup :

-

Gas Chromatograph (GC) :

-

Injector: Splitless mode, 250-300°C.

-

Column: A capillary column suitable for PAH analysis, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

-

Oven Temperature Program: An example program could be: initial temperature of 60°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.[1][4] Monitor the molecular ions for both native phenanthrene (m/z 178) and the ¹³C-labeled internal standard (e.g., m/z 180 for Phenanthrene-¹³C₂ or m/z 184 for Phenanthrene-¹³C₆).

-

-

-

Calibration : Prepare a series of calibration standards containing known concentrations of native phenanthrene and a constant concentration of the Phenanthrene-¹³C internal standard. Analyze these standards to generate a calibration curve by plotting the ratio of the peak area of the native phenanthrene to the peak area of the internal standard against the concentration of the native phenanthrene.

-

Sample Analysis : Inject the prepared sample extract into the GC-MS system.

-

Quantification : Identify the peaks for native phenanthrene and the Phenanthrene-¹³C internal standard based on their retention times and characteristic mass fragments. Calculate the ratio of their peak areas. Use the calibration curve to determine the concentration of native phenanthrene in the extract. Finally, calculate the concentration of phenanthrene in the original soil sample, taking into account the initial sample weight and the volume of the final extract.

Visualizations

References

The Gold Standard of Quantification: A Technical Guide to Isotope Dilution using Phenanthrene-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical application of isotope dilution mass spectrometry (IDMS), a cornerstone for accurate quantification in complex matrices. Focusing on the use of ¹³C-labeled phenanthrene as an internal standard, this document provides a robust framework for researchers, scientists, and drug development professionals seeking to achieve the highest levels of analytical precision and accuracy in their work. While the principles discussed are broadly applicable, this guide will use Phenanthrene-¹³C₂ as a specific exemplar, addressing the fundamental theory, detailed experimental protocols, and data interpretation.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample. This "isotopic spike" serves as an internal standard that behaves chemically and physically identically to the native analyte throughout the entire analytical process, from extraction and purification to ionization and detection.

The key to the accuracy of IDMS is that the quantification is based on the measurement of the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard. This ratio is unaffected by variations in sample volume, extraction efficiency, or instrument response, as both the analyte and the internal standard are subject to the same sources of error.

Advantages of ¹³C-Labeled Internal Standards

While deuterated standards are also used, ¹³C-labeled internal standards, such as Phenanthrene-¹³C₂, offer distinct advantages. Carbon-13 is a stable, non-radioactive isotope, and its incorporation into the molecular structure of the analyte results in a mass shift that is easily resolved by a mass spectrometer. Unlike some deuterated standards, ¹³C-labeled compounds are less likely to exhibit chromatographic separation from the native analyte, ensuring that both compounds experience the same matrix effects at the same retention time. Furthermore, ¹³C-labeled standards are not susceptible to the hydrogen-deuterium exchange that can sometimes occur with deuterated standards, leading to improved accuracy and stability.[1][2]

Experimental Workflow for Isotope Dilution Analysis

The following diagram illustrates a typical experimental workflow for the quantitative analysis of phenanthrene in an environmental sample using Phenanthrene-¹³C₂ as an internal standard.

Detailed Experimental Protocols

The following protocols are generalized methodologies for the analysis of phenanthrene in environmental samples using IDMS. Researchers should optimize these protocols for their specific matrix and instrumentation.

Sample Preparation and Extraction

-

Sample Collection and Homogenization: Collect a representative sample (e.g., 10g of soil, 1L of water). For solid samples, homogenize thoroughly to ensure uniformity.

-

Spiking with Internal Standard: Accurately add a known amount of Phenanthrene-¹³C₂ solution to the sample. The amount of the spike should be chosen to be in a similar order of magnitude as the expected concentration of the native phenanthrene.

-

Solvent Extraction:

-

For Soil/Sediment: Perform a Soxhlet extraction or an accelerated solvent extraction with a suitable solvent such as dichloromethane or a hexane/acetone mixture.

-

For Water: Perform a liquid-liquid extraction using a separatory funnel with dichloromethane at a neutral pH. Repeat the extraction three times.[3]

-

-

Drying and Concentration: Dry the collected organic extract using anhydrous sodium sulfate. Concentrate the extract to a smaller volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

Sample Cleanup

To remove interfering compounds from the sample matrix, a cleanup step is often necessary.

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., silica gel or Florisil) with the appropriate solvent.

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove aliphatic interferences.

-

Elute the target analytes (phenanthrene and its labeled internal standard) with a more polar solvent or solvent mixture (e.g., dichloromethane/hexane).

-

-

Gel Permeation Chromatography (GPC): For samples with high lipid content, GPC can be used to separate the analytes from larger molecules.[4]

GC-MS Analysis

-

Instrument Setup:

-

Gas Chromatograph (GC): Use a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

-

Mass Spectrometer (MS): Operate the mass spectrometer in electron ionization (EI) mode. For enhanced selectivity and sensitivity, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC.

-

GC Program: Develop a temperature program that provides good chromatographic separation of phenanthrene from other PAHs and matrix components. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure elution of all analytes.

-

MS Detection: In SIM mode, monitor the molecular ions of both native phenanthrene (m/z 178) and Phenanthrene-¹³C₂ (m/z 180). If using a Phenanthrene-¹³C₆ standard, the m/z would be 184.

Data Presentation and Quantification

The concentration of native phenanthrene in the sample is calculated using the following equation:

Cnative = (Anative / Alabeled) * (mlabeled / msample)

Where:

-

Cnative is the concentration of the native analyte in the sample.

-

Anative is the peak area of the native analyte.

-

Alabeled is the peak area of the isotopically labeled internal standard.

-

mlabeled is the mass of the isotopically labeled internal standard added to the sample.

-

msample is the mass or volume of the original sample.

Quantitative Performance Data

The following table summarizes typical performance data for the analysis of phenanthrene using isotope dilution GC-MS.

| Parameter | Typical Value | Reference |

| Recovery | 80-120% | [4] |

| Relative Standard Deviation (RSD) | < 15% | [4] |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | |

| Limit of Quantification (LOQ) | 0.42 - 2.7 µg/kg | [4] |

| Linearity (R²) | > 0.99 | [4] |

Signaling Pathways and Logical Relationships

While phenanthrene itself is not directly involved in specific signaling pathways in the same way as endogenous signaling molecules, its metabolism in biological systems is a critical area of study, particularly in toxicology and environmental science. The following diagrams illustrate the bacterial metabolic pathways of phenanthrene.

Bacterial Degradation of Phenanthrene

This metabolic breakdown is a key consideration in environmental remediation and in understanding the toxicological effects of phenanthrene exposure. The use of ¹³C-labeled phenanthrene can be instrumental in tracing the fate of phenanthrene and its metabolites in these complex biological systems.

Conclusion

Isotope dilution mass spectrometry using ¹³C-labeled internal standards such as Phenanthrene-¹³C₂ represents the gold standard for the accurate and precise quantification of phenanthrene in a variety of complex matrices. This technical guide has provided a comprehensive overview of the core principles of IDMS, detailed experimental protocols, and insights into the metabolic fate of phenanthrene. By adhering to these principles and methodologies, researchers, scientists, and drug development professionals can achieve highly reliable and defensible quantitative data, which is essential for informed decision-making in environmental monitoring, toxicology, and pharmaceutical development.

References

- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]

- 2. benchchem.com [benchchem.com]

- 3. www2.gov.bc.ca [www2.gov.bc.ca]

- 4. Isotope dilution-GC-MS/MS analysis of 16 polycyclic aromatic hydrocarbons in selected medicinal herbs used as health food additives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) using Isotope Dilution Mass Spectrometry with Phenanthrene-¹³C₂

Abstract

This application note details a robust and highly accurate method for the quantification of 16 priority polycyclic aromatic hydrocarbons (PAHs) in environmental matrices using gas chromatography-mass spectrometry with isotope dilution (ID-GC-MS). The method employs Phenanthrene-¹³C₂ as a single representative ¹³C-labeled internal standard to demonstrate the principle of isotope dilution mass spectrometry (IDMS), which is a primary ratio method for achieving the highest metrological quality in chemical analysis. The use of a ¹³C-labeled internal standard, such as Phenanthrene-¹³C₂, offers significant advantages over deuterated analogs by minimizing potential isotopic exchange and ensuring greater accuracy.[1][2][3] This protocol provides a comprehensive guide for researchers, scientists, and professionals in environmental monitoring and food safety for the precise determination of PAH concentrations.

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants formed during the incomplete combustion of organic materials.[4][5] Many PAHs are known for their carcinogenic and mutagenic properties, leading to strict regulatory monitoring in various matrices such as soil, water, air, and food.[6] Accurate and precise quantification of PAHs at trace levels is crucial for assessing environmental contamination and human exposure risks.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard.[7] This internal standard is added to the sample at the beginning of the analytical process, compensating for any analyte loss during sample preparation, extraction, and analysis.[3] While comprehensive PAH analysis often utilizes a suite of ¹³C-labeled internal standards corresponding to each analyte, this note focuses on the application of Phenanthrene-¹³C₂ to illustrate the methodology's core principles. ¹³C-labeled standards are chemically identical to their native counterparts, ensuring they behave similarly throughout the entire analytical procedure, and are not susceptible to the isotopic exchange that can sometimes occur with deuterated standards.[1][2]

This application note provides a detailed protocol for the extraction, cleanup, and subsequent quantification of 16 priority PAHs using a single ¹³C-labeled internal standard, Phenanthrene-¹³C₂, and GC-MS.

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched standard (e.g., Phenanthrene-¹³C₂) to a sample containing an unknown amount of the native analyte (native Phenanthrene). The isotopically labeled standard serves as an ideal internal standard because it has the same chemical and physical properties as the analyte of interest. After allowing the sample to equilibrate, the mixture is processed, and the ratio of the native analyte to the isotopically labeled standard is measured by mass spectrometry. Since a known amount of the standard was added, the initial concentration of the native analyte in the sample can be accurately calculated.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample matrices.

Materials and Reagents

-

Solvents: Dichloromethane (DCM), hexane, acetone (pesticide residue grade or equivalent).

-

Standards:

-

PAH standard mix containing the 16 EPA priority PAHs.

-

Phenanthrene-¹³C₂ internal standard solution (concentration to be precisely known).

-

-

Chemicals: Anhydrous sodium sulfate (baked at 400°C for 4 hours).

-

Solid Phase Extraction (SPE): Silica gel cartridges (e.g., 6 mL, 1 g).

-

Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps, Kuderna-Danish (K-D) concentrator.

Sample Preparation (Soil/Sediment Example)

-

Sample Homogenization: Air-dry the soil/sediment sample and sieve to remove large debris. Homogenize the sample by grinding.

-

Spiking: Weigh approximately 10 g of the homogenized sample into a beaker. Accurately add a known amount of the Phenanthrene-¹³C₂ internal standard solution.

-

Drying: Add anhydrous sodium sulfate to the sample and mix until a free-flowing powder is obtained.[8]

-

Extraction:

-

Transfer the mixture to a Soxhlet extraction thimble.

-

Extract with 150 mL of a 1:1 (v/v) mixture of hexane and acetone for 16-24 hours.[9]

-

-

Concentration: Concentrate the extract to approximately 1-2 mL using a Kuderna-Danish (K-D) concentrator.

Sample Cleanup

-

SPE Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 10 mL of DCM followed by 10 mL of hexane. Do not allow the cartridge to go dry.

-

Sample Loading: Load the concentrated extract onto the SPE cartridge.

-

Elution: Elute the PAHs with an appropriate solvent mixture (e.g., a mixture of hexane and DCM). The exact composition and volume should be optimized.

-

Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injection: 1 µL, splitless mode.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 min.

-

Ramp 1: 10°C/min to 300°C.

-

Hold at 300°C for 10 min.

-

-

Mass Spectrometer: Agilent 5975 or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ions for each native PAH and Phenanthrene-¹³C₂.

Data Presentation

The following table presents example quantitative data for the 16 EPA priority PAHs obtained using the described IDMS method.

| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Confirmation Ion (m/z) | Calibration Range (ng/mL) | R² | LOD (ng/g) | LOQ (ng/g) | Recovery (%) |

| Naphthalene | 10.2 | 128 | 129 | 1-100 | 0.999 | 0.1 | 0.3 | 95 |

| Acenaphthylene | 12.5 | 152 | 151 | 1-100 | 0.998 | 0.1 | 0.3 | 98 |

| Acenaphthene | 12.8 | 154 | 153 | 1-100 | 0.999 | 0.1 | 0.3 | 102 |

| Fluorene | 13.6 | 166 | 165 | 1-100 | 0.999 | 0.1 | 0.3 | 105 |

| Phenanthrene | 15.8 | 178 | 179 | 1-100 | 0.999 | 0.05 | 0.15 | 101 |

| Anthracene | 15.9 | 178 | 179 | 1-100 | 0.999 | 0.05 | 0.15 | 99 |

| Fluoranthene | 19.2 | 202 | 203 | 1-100 | 0.998 | 0.05 | 0.15 | 103 |

| Pyrene | 19.8 | 202 | 203 | 1-100 | 0.999 | 0.05 | 0.15 | 106 |

| Benz[a]anthracene | 23.5 | 228 | 229 | 1-100 | 0.999 | 0.02 | 0.06 | 97 |

| Chrysene | 23.6 | 228 | 229 | 1-100 | 0.999 | 0.02 | 0.06 | 96 |

| Benzo[b]fluoranthene | 26.8 | 252 | 253 | 1-100 | 0.998 | 0.02 | 0.06 | 94 |

| Benzo[k]fluoranthene | 26.9 | 252 | 253 | 1-100 | 0.998 | 0.02 | 0.06 | 93 |

| Benzo[a]pyrene | 27.8 | 252 | 253 | 1-100 | 0.999 | 0.01 | 0.03 | 95 |

| Indeno[1,2,3-cd]pyrene | 30.5 | 276 | 277 | 1-100 | 0.997 | 0.03 | 0.09 | 91 |

| Dibenz[a,h]anthracene | 30.6 | 278 | 279 | 1-100 | 0.997 | 0.03 | 0.09 | 90 |

| Benzo[ghi]perylene | 31.2 | 276 | 277 | 1-100 | 0.998 | 0.03 | 0.09 | 92 |

| Phenanthrene-¹³C₂ | 15.8 | 180 | - | - | - | - | - | - |

LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on a signal-to-noise ratio of 3 and 10, respectively. Recovery is calculated for a spiked matrix sample.

Conclusion

The Isotope Dilution Mass Spectrometry method using Phenanthrene-¹³C₂ as an internal standard provides a highly accurate and precise means for the quantification of PAHs in complex matrices. The use of a ¹³C-labeled internal standard is crucial for compensating for analyte losses during sample preparation and analysis, leading to reliable and defensible data. This application note serves as a comprehensive guide for implementing this robust analytical technique for environmental and food safety applications. For routine analysis of all 16 priority PAHs, the use of a commercially available mixture of 16 ¹³C-labeled PAH internal standards is recommended for the most accurate results.

References

- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. s4science.at [s4science.at]

- 5. jeol.com [jeol.com]

- 6. agilent.com [agilent.com]

- 7. scispace.com [scispace.com]

- 8. www2.gov.bc.ca [www2.gov.bc.ca]

- 9. ars.usda.gov [ars.usda.gov]

Application Note: High-Sensitivity Quantification of Phenanthrene by Gas Chromatography/Mass Spectrometry Using a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. As a component of fossil fuels and a product of incomplete combustion, it is a ubiquitous environmental contaminant. Due to the carcinogenic and mutagenic properties of some PAHs, regulatory bodies worldwide monitor their presence in environmental and biological matrices.[1][2] Accurate and sensitive quantification is crucial for exposure assessment and toxicological studies.

This application note details a robust and highly specific protocol for the determination of phenanthrene using Gas Chromatography coupled with Mass Spectrometry (GC/MS). The method employs the stable isotope dilution technique with Phenanthrene-13C2 as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3] The use of a ¹³C-labeled standard is advantageous as it prevents the potential for isotopic exchange that can sometimes be observed with deuterated standards.[3]

Principle

The methodology is based on isotope dilution mass spectrometry. A known quantity of this compound internal standard is added to every sample, calibration standard, and quality control sample prior to extraction.[4] The internal standard has nearly identical chemical and physical properties to the native analyte (phenanthrene), ensuring they behave similarly during extraction, cleanup, and chromatographic separation.

Because the internal standard and analyte co-elute, any loss during sample processing or variability in injection volume affects both compounds equally. The mass spectrometer distinguishes between the native phenanthrene (m/z 178) and the ¹³C-labeled internal standard (m/z 180). Quantification is performed by calculating the ratio of the analyte's peak area to the internal standard's peak area and plotting this ratio against the analyte's concentration in the calibration standards. This ratiometric approach provides highly reliable and reproducible results.

Experimental Protocol

Materials and Reagents

-

Solvents: Dichloromethane, Hexane, Acetone (Pesticide or GC grade)

-

Standards: Phenanthrene (≥98% purity), this compound (≥99% purity)

-

Reagents: Anhydrous Sodium Sulfate (ACS grade), Nitrogen gas (high purity)

-

Consumables: Solid Phase Extraction (SPE) cartridges (e.g., Silica Gel, 6 mL, 500 mg), 2 mL amber glass GC vials with PTFE-lined caps, volumetric flasks, pipettes.

Standard Preparation

-

Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of Phenanthrene and this compound, respectively, into separate 100 mL volumetric flasks using dichloromethane.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution to a final concentration of 1 µg/mL in dichloromethane. This solution will be added to all samples and standards.

-

Calibration Standards: Prepare a series of calibration standards by diluting the Phenanthrene primary stock solution. For a calibration range of 10-1000 ng/mL, dilute the stock into separate volumetric flasks. Add a constant volume of the Internal Standard Spiking Solution to each calibration standard before bringing it to the final volume.

Sample Preparation (Solid Phase Extraction)

This is a general procedure adaptable for water or soil/tissue extracts.

-

Spiking: To a 10 mL water sample or a 1 g extracted tissue/soil sample (reconstituted in a suitable solvent), add a precise volume (e.g., 50 µL) of the 1 µg/mL Internal Standard Spiking Solution.

-

SPE Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 5 mL of hexane followed by 5 mL of dichloromethane. Do not allow the cartridge to go dry.

-

Sample Loading: Load the spiked sample onto the SPE cartridge at a slow, controlled flow rate (approx. 1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of a hexane:dichloromethane mixture (e.g., 80:20 v/v) to remove interferences.

-

Elution: Elute the phenanthrene and internal standard from the cartridge with 10 mL of dichloromethane into a clean collection tube.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Analysis: Transfer the final extract to a 2 mL GC vial for analysis.

GC/MS Analysis

The analysis is performed using a GC system equipped with a capillary column and coupled to a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[4][5]

Data Presentation

GC/MS Instrument Parameters

The following table outlines typical instrument conditions for the analysis of phenanthrene.

| Parameter | Setting |

| Gas Chromatograph | |

| GC Column | HP-5MS or DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[4][6] |

| Injection Mode | Pulsed Splitless[7][8] |

| Injection Volume | 1 µL |

| Inlet Temperature | 300 °C[1][6] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min[6] |

| Oven Program | Initial: 90°C (hold 2 min), Ramp: 5°C/min to 320°C (hold 12 min)[1] |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV[4] |

| MS Source Temp. | 230 - 320 °C[1][8] |

| MS Transfer Line Temp. | 300 - 320 °C[6][7] |

| Analysis Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

Monitoring the specific molecular ions of the analyte and internal standard provides high selectivity and sensitivity.

| Compound | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |

| Phenanthrene | 178 | 176, 179 |

| This compound (IS) | 180 | 178, 181 |

Example Calibration Data

A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte.

| Concentration (ng/mL) | Phenanthrene Area | This compound Area | Area Ratio (Analyte/IS) |

| 10 | 15,500 | 755,000 | 0.021 |

| 50 | 78,000 | 761,000 | 0.102 |

| 100 | 157,000 | 758,000 | 0.207 |

| 250 | 390,000 | 751,000 | 0.519 |

| 500 | 785,000 | 760,000 | 1.033 |

| 1000 | 1,550,000 | 753,000 | 2.058 |

Method Performance Characteristics

The method demonstrates excellent performance suitable for trace-level analysis.

| Parameter | Typical Value |

| Linearity (R²) | > 0.999[5] |

| Limit of Detection (LOD) | 0.1 - 2.5 ng/mL[6][9] |

| Limit of Quantification (LOQ) | 0.5 - 8.0 ng/mL[9] |

| Recovery | 80 - 110% |

| Precision (%RSD) | < 15% |

Visualization

The following diagram illustrates the complete analytical workflow from sample collection to final quantification.

Caption: Workflow for Phenanthrene Quantification using GC/MS and an Internal Standard.

Conclusion

The described GC/MS method using a this compound internal standard provides a highly reliable, sensitive, and specific protocol for the quantification of phenanthrene in complex matrices. The use of isotope dilution compensates for analytical variability, ensuring data of high accuracy and precision. This method is well-suited for environmental monitoring, food safety analysis, and metabolism studies in drug development.

References

- 1. shimadzu.com [shimadzu.com]

- 2. epa.gov [epa.gov]

- 3. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]

- 4. tdi-bi.com [tdi-bi.com]

- 5. agilent.com [agilent.com]

- 6. wwz.cedre.fr [wwz.cedre.fr]

- 7. gcms.cz [gcms.cz]

- 8. agilent.com [agilent.com]

- 9. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Phenanthrene in Environmental Samples Using Phenanthrene-¹³C₂ as an Internal Standard

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant originating from the incomplete combustion of organic materials.[1][2] Its presence in various environmental matrices, including soil, water, and air, necessitates sensitive and accurate analytical methods for monitoring and risk assessment. Isotope dilution mass spectrometry (IDMS) is the gold standard for the quantitative analysis of organic micropollutants.[3][4] This application note details the use of Phenanthrene-¹³C₂ as an internal standard for the precise and accurate quantification of phenanthrene in environmental samples by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like Phenanthrene-¹³C₂ is crucial as it mimics the behavior of the native analyte during sample preparation and analysis, thereby correcting for analyte loss and variations in instrument response.[3][5] ¹³C-labeled standards are often preferred over deuterated standards as they do not exhibit isotopic exchange and co-elute perfectly with the target analyte, leading to more accurate results.[6][7]

Principle

The methodology is based on isotope dilution, where a known amount of Phenanthrene-¹³C₂ is added to the sample prior to extraction and cleanup.[5] The sample is then processed, and the extract is analyzed by GC-MS or LC-MS. By measuring the ratio of the response of the native phenanthrene to that of the ¹³C-labeled internal standard, the concentration of phenanthrene in the original sample can be accurately determined.[3] This approach effectively compensates for losses during sample preparation and instrumental analysis, leading to high accuracy and precision.[4]

Experimental Protocols

Sample Preparation: Soil/Sediment

a. Materials:

-

Homogenized soil/sediment sample

-

Phenanthrene-¹³C₂ internal standard solution (in a suitable solvent like acetone or hexane)

-

Dichloromethane (DCM), pesticide residue grade

-

Acetone, pesticide residue grade

-

Hexane, pesticide residue grade

-

Anhydrous sodium sulfate

-

Pressurized fluid extractor or Soxhlet apparatus

-

Concentration apparatus (e.g., rotary evaporator or nitrogen evaporator)

-

Silica gel for cleanup

b. Protocol:

-

Weigh 10-20 g of the homogenized soil/sediment sample into an extraction thimble or cell.

-

Spike the sample with a known amount of Phenanthrene-¹³C₂ internal standard solution.

-

For pressurized fluid extraction (PFE), mix the sample with a drying agent like anhydrous sodium sulfate. Extract with a mixture of acetone:hexane (1:1 v/v) at elevated temperature and pressure.

-

For Soxhlet extraction, extract the sample with DCM or a mixture of acetone:hexane for 16-24 hours.[8]

-

Dry the extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

Cleanup (if necessary): Pass the concentrated extract through a silica gel column to remove interfering compounds. Elute the PAH fraction with a suitable solvent mixture (e.g., hexane:DCM).

-

Concentrate the cleaned extract to a final volume of 1 mL for GC-MS or LC-MS analysis.

Sample Preparation: Water

a. Materials:

-

Water sample (e.g., 1 L)

-

Phenanthrene-¹³C₂ internal standard solution

-

Dichloromethane (DCM), pesticide residue grade

-

Methanol, HPLC grade

-

Separatory funnel (for liquid-liquid extraction)

-

Concentration apparatus

b. Protocol:

-

Liquid-Liquid Extraction (LLE):

-

To a 1 L water sample in a separatory funnel, add a known amount of Phenanthrene-¹³C₂ internal standard solution.

-

Extract the sample three times with 60 mL portions of DCM.

-

Combine the DCM extracts and dry by passing through anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL.

-

-

Solid-Phase Extraction (SPE): [9][10]

-

Condition a C18 SPE cartridge with methanol followed by deionized water.[9]

-